molecular formula C8H16NNaO5S2 B029104 Sodium N-methyl-D-glucamine dithiocarbamate CAS No. 91840-27-6

Sodium N-methyl-D-glucamine dithiocarbamate

Cat. No.: B029104
CAS No.: 91840-27-6
M. Wt: 293.3 g/mol
InChI Key: PLQRBFAACWRSKF-LJTMIZJLSA-M
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Description

NOX-100 is a nitric oxide neutralizing agent developed by Medinox. It is designed to bind and inactivate nitric oxide, a simple gas molecule that acts as a key biological messenger in the body. NOX-100 has shown potential as a therapeutic agent for treating conditions such as hemorrhagic shock and sepsis .

Mechanism of Action

Target of Action

Sodium N-methyl-D-glucamine dithiocarbamate (N-MGDC) primarily targets cadmium ions . Cadmium is a toxic heavy metal that can cause serious health problems. N-MGDC acts as a chelating agent , binding to cadmium ions and facilitating their removal from the body .

Mode of Action

N-MGDC interacts with cadmium ions through a process known as chelation . In this process, N-MGDC forms a stable, water-soluble complex with cadmium ions, which can then be excreted from the body . This interaction reduces the concentration of free cadmium ions, thereby decreasing their toxicity .

Biochemical Pathways

It is known that the chelation of cadmium ions can disrupt their involvement in various biochemical processes, such as enzyme activation and signal transduction . By removing cadmium ions, N-MGDC can help restore the normal function of these pathways .

Result of Action

The primary result of N-MGDC’s action is the reduction of cadmium toxicity. By chelating cadmium ions, N-MGDC can decrease the liver and kidney burdens of cadmium ion, protecting against both acute and repeated exposure cadmium poisoning . This can lead to improvements in the health and well-being of individuals exposed to cadmium .

Action Environment

The action of N-MGDC can be influenced by various environmental factors. For example, the presence of other metal ions could potentially affect the chelating activity of N-MGDC. Additionally, factors such as pH and temperature could influence the stability and efficacy of N-MGDC

Biochemical Analysis

Biochemical Properties

The biochemical properties of Sodium N-methyl-D-glucamine dithiocarbamate are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in EPR spin trapping of nitric oxide based on a ferrous-dithiocarbamate spin trap .

Cellular Effects

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that this compound can interact with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It has been found to be effective in both acute and repeated exposure cadmium poisoning , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A single intraperitoneal injection of this compound, administered at a level greater than 1.1 mmol/kg body weight, protects against a normally lethal dose of cadmium chloride .

Metabolic Pathways

It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that this compound can interact with various biomolecules, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that this compound can interact with various biomolecules, potentially directing it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NOX-100 involves the preparation of a compound that can effectively bind to nitric oxide. The specific synthetic routes and reaction conditions for NOX-100 are proprietary and not publicly disclosed. the general approach involves the use of organic synthesis techniques to create a molecule with high affinity for nitric oxide.

Industrial Production Methods

Industrial production of NOX-100 would likely involve large-scale organic synthesis processes, including the use of reactors for controlled chemical reactions, purification steps to isolate the desired product, and quality control measures to ensure the consistency and efficacy of the final compound.

Chemical Reactions Analysis

Types of Reactions

NOX-100 primarily undergoes binding reactions with nitric oxide. This binding is a key aspect of its function as a nitric oxide neutralizing agent. The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions

The primary reagent involved in the reaction with NOX-100 is nitric oxide. The binding reaction occurs under physiological conditions, meaning it takes place at body temperature and within the pH range found in biological systems.

Major Products Formed

The major product formed from the reaction of NOX-100 with nitric oxide is a stable complex in which nitric oxide is effectively neutralized. This complex prevents nitric oxide from exerting its biological effects, thereby mitigating its role in pathological conditions.

Scientific Research Applications

NOX-100 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

NOX-100 is unique in its ability to selectively neutralize excessive nitric oxide without disrupting its essential physiological functions. Similar compounds include:

    Nitric oxide synthase inhibitors: These compounds inhibit the production of nitric oxide by blocking the activity of nitric oxide synthase enzymes. Unlike NOX-100, they do not selectively target excessive nitric oxide.

    Nitric oxide scavengers: These compounds bind to and neutralize nitric oxide, similar to NOX-100.

Properties

Key on ui mechanism of action

Under normal conditions, Nitric Oxide (NO) is produced in small amounts and plays many crucial maintenance roles including regulating blood pressure, facilitating memory and defending against pathogens. But when inflammation occurs, NO can be produced in excessive amounts and contributes to disease pathology. NOX-100 binds excessive NO but do not remove the low levels needed to perform vital maintenance functions in the body. NOX-100 eliminates excessive NO which is distinct from enzyme inhibitors, which block NO synthesis.

CAS No.

91840-27-6

Molecular Formula

C8H16NNaO5S2

Molecular Weight

293.3 g/mol

IUPAC Name

sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate

InChI

InChI=1S/C8H17NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-7,10-14H,2-3H2,1H3,(H,15,16);/q;+1/p-1/t4-,5+,6+,7+;/m0./s1

InChI Key

PLQRBFAACWRSKF-LJTMIZJLSA-M

SMILES

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+]

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].[Na+]

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].[Na+]

Synonyms

D-N-methyl glucamine dithiocarbamate
Fe-MGD
iron N-methyl glucamine dithiocarbamate
N-methyl-D-glucamine dithiocarbamate
N-methyl-D-glucamine dithiocarbamate iron
N-methyl-N-dithiocarboxyglucamine
N-MGDC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium N-methyl-D-glucamine dithiocarbamate
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Sodium N-methyl-D-glucamine dithiocarbamate
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Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 4
Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 5
Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 6
Sodium N-methyl-D-glucamine dithiocarbamate
Customer
Q & A

Q1: How does Sodium N-methyl-D-glucamine Dithiocarbamate interact with its targets and what are the downstream effects?

A1: this compound (NMG-DTC) primarily acts as a chelating agent, forming complexes with metal ions. This chelation can have various downstream effects depending on the targeted metal ion and the biological context.

  • Cadmium Intoxication: NMG-DTC effectively protects against cadmium intoxication by forming stable complexes with cadmium ions, thus reducing their levels in the liver and kidneys. [, , , , ] This reduces cadmium's toxic effects on these organs.
  • Mercury Poisoning: NMG-DTC enhances the urinary excretion of inorganic mercury, helping to reduce its levels in the body. [] It can also mobilize mercury from the kidneys, preventing its accumulation and subsequent damage.
  • Antifungal Activity: While the exact mechanism is unclear, NMG-DTC shows promising antifungal effects against Candida albicans infections in mice, even at low, non-toxic doses. [] This suggests a potential therapeutic use against systemic candidiasis.

Q2: What are the structural characteristics of this compound?

A2: Unfortunately, the provided research excerpts do not explicitly mention the molecular formula, weight, or spectroscopic data for NMG-DTC. Further research in chemical databases or publications focusing on its synthesis and characterization would be required to obtain this information.

Q3: How does this compound perform under various conditions and what are its applications in terms of material compatibility and stability?

A3: The provided research doesn't delve into the material compatibility, stability, and performance of NMG-DTC under different conditions. This information would be crucial for understanding its potential in various applications and would require further investigation.

Q4: Does this compound exhibit any catalytic properties, and if so, what are its applications?

A4: The provided research primarily focuses on NMG-DTC's chelating properties and its use as a potential therapeutic agent. There is no mention of any catalytic properties or applications for this compound.

Q5: What is known about the Structure-Activity Relationship (SAR) of this compound?

A5: The research highlights that the structure of the dithiocarbamate significantly impacts its activity and efficacy.

  • Lipophilicity: Compared to the more lipophilic Sodium diethyldithiocarbamate (DE-DTC), NMG-DTC is less cytotoxic and exhibits a different immunomodulatory profile. This suggests that the hydrophilic nature of NMG-DTC influences its interaction with cell membranes and immune responses. []
  • Substituent Effects: Studies comparing various dithiocarbamates, including NMG-DTC, demonstrate that the type of substituent attached to the dithiocarbamate moiety influences its metal-chelating ability, tissue distribution, and excretion pathways. [, ] This highlights the importance of specific structural modifications for optimizing the desired therapeutic effect.

Q6: What is the efficacy of this compound in in vitro and in vivo models?

A6: The research demonstrates the efficacy of NMG-DTC in various in vivo models:

  • Cadmium Protection: NMG-DTC successfully protects against cadmium-induced lethality and teratogenesis in hamsters. [, ] It significantly reduces cadmium levels in the kidneys and livers of exposed animals.
  • Mercury Mobilization: NMG-DTC effectively enhances the urinary excretion of inorganic mercury in rats, indicating its potential for treating mercury poisoning. []
  • Antifungal Activity: NMG-DTC demonstrates a potent antifungal effect against systemic Candida albicans infections in mice. []

Q7: What are the known toxicological and safety aspects of this compound?

A7: While NMG-DTC demonstrates promising therapeutic potential, some toxicological considerations are highlighted in the research:

  • Cytotoxicity: NMG-DTC exhibits significantly lower cytotoxicity compared to its lipophilic analog, DE-DTC. [] This suggests a potentially safer profile.
  • Dose-Time Relationship: The protective effects of NMG-DTC against cadmium-induced teratogenesis are time-dependent, with a significant decrease in efficacy observed 24 hours after administration. [] This emphasizes the importance of appropriate dosage timing for optimal therapeutic outcomes.
  • Potential for Embryolethality: Administering NMG-DTC 24 hours before cadmium exposure was found to increase embryolethality in hamsters. [] This highlights the need for careful consideration of dosage timing and potential interactions with other treatments.

Q8: What is known about the environmental impact and degradation of this compound?

A8: The research primarily focuses on the pharmacological and toxicological aspects of NMG-DTC. Information regarding its environmental impact, degradation pathways, and potential ecotoxicological effects is not addressed in the provided excerpts and would require further investigation.

Q9: What alternatives or substitutes exist for this compound, and how do they compare in terms of performance, cost, and impact?

A: The research touches upon other dithiocarbamate analogs as potential alternatives to NMG-DTC, each with varying efficacies in metal chelation and tissue distribution. [, , ] Some alternatives mentioned include:

  • Sodium diethyldithiocarbamate (DE-DTC): While a potent chelator, it exhibits higher cytotoxicity compared to NMG-DTC. []
  • Sodium N-benzyl-D-glucamine dithiocarbamate (BGD): Shows promise in mobilizing mercury and cadmium from the body. [, ]
  • Dimercaptosuccinic acid (DMSA): Considered less effective than certain dithiocarbamates in removing platinum from the kidneys and liver. []

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